molecular formula C16H13ClINO3 B13858106 Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate

Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate

Katalognummer: B13858106
Molekulargewicht: 429.63 g/mol
InChI-Schlüssel: DECQTXBZFLBRGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate is an organic compound with a complex structure, characterized by the presence of chloro, iodo, and phenylacetyl groups attached to a benzoate core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by chlorination and subsequent acylation with phenylacetyl chloride. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the iodo group to a less reactive form.

    Substitution: The chloro and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted benzoates.

Wissenschaftliche Forschungsanwendungen

Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be utilized in biochemical assays to study enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, altering the activity of the target molecules. This can lead to various biological effects, depending on the nature of the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 5-chloro-2-methoxy-4-[(phenylacetyl)amino]benzoate
  • Methyl 4-chloro-2-[(ethoxycarbonyl)amino]benzoate
  • Hexyl 4-[(diphenylacetyl)amino]benzoate

Uniqueness

Methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate is unique due to the presence of both chloro and iodo groups, which confer distinct reactivity and potential for diverse chemical modifications. Its phenylacetyl moiety also contributes to its versatility in various applications.

Eigenschaften

Molekularformel

C16H13ClINO3

Molekulargewicht

429.63 g/mol

IUPAC-Name

methyl 4-chloro-5-iodo-2-[(2-phenylacetyl)amino]benzoate

InChI

InChI=1S/C16H13ClINO3/c1-22-16(21)11-8-13(18)12(17)9-14(11)19-15(20)7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,19,20)

InChI-Schlüssel

DECQTXBZFLBRGT-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1NC(=O)CC2=CC=CC=C2)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.